molecular formula C10H15N B3047884 2,4-diethylaniline CAS No. 14719-47-2

2,4-diethylaniline

Cat. No.: B3047884
CAS No.: 14719-47-2
M. Wt: 149.23 g/mol
InChI Key: HOSJCFMDVCGSQM-UHFFFAOYSA-N
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Description

2,4-Diethylaniline: is an organic compound with the molecular formula C10H15N . It is a derivative of aniline, where the hydrogen atoms at the 2 and 4 positions on the benzene ring are replaced by ethyl groups. This compound is a colorless to yellow liquid and is used in the production of various dyes and other commercial products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Diethylaniline can be synthesized through the alkylation of aniline with ethyl halides in the presence of a base. The reaction typically involves heating aniline with ethyl bromide or ethyl chloride in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually require refluxing the mixture for several hours to ensure complete alkylation.

Industrial Production Methods: In industrial settings, this compound is produced by a similar alkylation process but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diethylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.

    Reduction: It can be reduced to form corresponding amines or hydrazines.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine or bromine) for halogenation.

Major Products Formed:

Scientific Research Applications

2,4-Diethylaniline has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2,4-diethylaniline involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in the metabolism of aromatic amines, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, such as DNA and proteins, leading to various biological effects. The compound can also inhibit certain enzymes, affecting cellular processes and pathways .

Comparison with Similar Compounds

    2,4-Dimethylaniline: A derivative of aniline with methyl groups at the 2 and 4 positions.

    N,N-Diethylaniline: A derivative of aniline with ethyl groups on the nitrogen atom.

Comparison:

    2,4-Diethylaniline vs. 2,4-Dimethylaniline: While both compounds are derivatives of aniline, this compound has ethyl groups, making it bulkier and potentially more hydrophobic than 2,4-dimethylaniline, which has methyl groups. This difference can affect their reactivity and applications.

    This compound vs. N,N-Diethylaniline: this compound has ethyl groups on the benzene ring, whereas N,N-diethylaniline has ethyl groups on the nitrogen atom.

Properties

IUPAC Name

2,4-diethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-8-5-6-10(11)9(4-2)7-8/h5-7H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSJCFMDVCGSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163604
Record name Benzenamine, 2,4-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14719-47-2
Record name Benzenamine, 2,4-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014719472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2,4-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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